molecular formula C21H33NO3 B592788 4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid

4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid

Cat. No.: B592788
M. Wt: 347.5 g/mol
InChI Key: ANTPELWBOPVWPH-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CAY10590 involves the formation of a simple amide based on ®-γ-norleucine. The reaction typically involves the coupling of ®-γ-norleucine with 7-phenylheptanoic acid under appropriate conditions to form the desired amide bond .

Industrial Production Methods: While specific industrial production methods for CAY10590 are not widely documented, the synthesis generally follows standard organic synthesis protocols involving amide bond formation. The compound is typically produced in crystalline solid form with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions: CAY10590 primarily undergoes reactions typical of amides, including hydrolysis and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can hydrolyze the amide bond, leading to the formation of the corresponding carboxylic acid and amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, depending on the reagents and conditions used.

Major Products:

Scientific Research Applications

CAY10590 is extensively used in scientific research due to its potent and selective inhibition of secretory phospholipase A2. Its applications include:

Comparison with Similar Compounds

CAY10590 is unique due to its high selectivity and potency in inhibiting secretory phospholipase A2 without affecting other types of phospholipase A2. Similar compounds include:

    GK115: Another inhibitor of secretory phospholipase A2 with similar properties.

    AX 048: A compound with inhibitory effects on phospholipase A2 but with different selectivity and potency profiles.

CAY10590 stands out due to its specific inhibition of sPLA2, making it a valuable tool in research focused on inflammatory processes and related diseases .

Properties

IUPAC Name

(4R)-4-(7-phenylheptanoylamino)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO3/c1-2-3-14-19(16-17-21(24)25)22-20(23)15-10-5-4-7-11-18-12-8-6-9-13-18/h6,8-9,12-13,19H,2-5,7,10-11,14-17H2,1H3,(H,22,23)(H,24,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTPELWBOPVWPH-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC(=O)O)NC(=O)CCCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CCC(=O)O)NC(=O)CCCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.